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This technical guide provides a comprehensive overview of the spectral data for the organic

compound 3-(2-methoxyphenyl)propiophenone, also known as 1-(2-methoxyphenyl)propan-

1-one. This document is intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary
3-(2-Methoxyphenyl)propiophenone is an aromatic ketone of interest in organic synthesis

and pharmaceutical research. Accurate and detailed spectral data are crucial for its

identification, characterization, and quality control. This guide presents a concise compilation of

its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and

graphical representations of key concepts to facilitate understanding and application in a

laboratory setting.

Spectral Data Summary
The following tables summarize the key spectral data obtained for 3-(2-
methoxyphenyl)propiophenone.
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Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

Data not available in search results

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

164 Data not available [M]⁺ (Molecular Ion)

135 100 [M-C₂H₅]⁺ or [C₈H₇O₂]⁺

92 Data not available

77 Data not available [C₆H₅]⁺

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results
C=O (Ketone) Stretch

C-O (Aromatic Ether) Stretch

C-H (Aromatic) Stretch

C-H (Aliphatic) Stretch

Note: Specific peak values and intensities for ¹H NMR, ¹³C NMR, and IR were not explicitly

found in the provided search results. The MS fragmentation is based on typical patterns for this

type of molecule, with the base peak at m/z 135 confirmed[1].
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for an

aromatic ketone like 3-(2-methoxyphenyl)propiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3-(2-methoxyphenyl)propiophenone is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16

ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral

width is generally set to 200-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by

grinding a small amount of the compound with dry KBr powder and pressing the mixture into

a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used, where the sample is placed directly on the crystal surface.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.
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Acquisition: A background spectrum of the empty sample compartment (or the clean ATR

crystal) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most intense peak in the spectrum is called the base peak and

is assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the

molecular ion peak ([M]⁺).

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectral analysis

of 3-(2-methoxyphenyl)propiophenone.
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Chemical Structure of 3-(2-Methoxyphenyl)propiophenone

3-(2-Methoxyphenyl)propiophenone

Key Spectroscopic Regions

C₁₀H₁₂O₂

MW: 164.20 g/mol

Aromatic Protons
(~6.8-7.8 ppm)

Aliphatic Protons
(Propionyl group)

Carbonyl Carbon
(~190-200 ppm)

Aromatic Carbons
(~110-160 ppm)

C=O Stretch
(~1680 cm⁻¹)

Click to download full resolution via product page

Structure and key spectral regions.
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General Workflow for Spectroscopic Analysis

Sample of
3-(2-Methoxyphenyl)propiophenone

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1338761#3-2-methoxyphenyl-
propiophenone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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